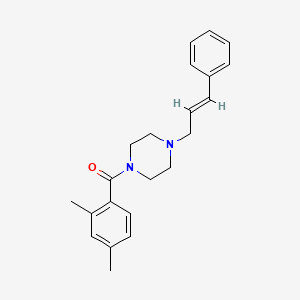![molecular formula C18H19N5O2S B4851122 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4851122.png)
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide
Vue d'ensemble
Description
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment, where 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines. Additionally, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been studied for its potential applications in the treatment of neurological disorders, such as Parkinson's disease, due to its ability to inhibit the activity of monoamine oxidase B.
Mécanisme D'action
The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide involves the inhibition of monoamine oxidase B, which is an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide leads to an increase in dopamine levels in the brain, which can have beneficial effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to exhibit a range of biochemical and physiological effects in various studies. In addition to its ability to inhibit monoamine oxidase B, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to induce apoptosis in cancer cells, as well as to inhibit the proliferation of cancer cells. Additionally, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its potential toxicity, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research involving 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide. One area of interest is in the development of new cancer treatments based on 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide and its potential applications in the treatment of neurological disorders. Finally, there is also potential for research into the development of new synthetic methods for 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide, which could lead to more efficient and cost-effective production methods.
Propriétés
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-8-10-14(11-9-12)19-17(24)13(2)26-18-20-21-22-23(18)15-6-4-5-7-16(15)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNTXNPNAGXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4851048.png)
![1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B4851052.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851058.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4851064.png)

![1-(2-chloro-6-fluorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4851086.png)
![5-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4851104.png)


![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-4-nitrobenzamide](/img/structure/B4851128.png)

![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4851147.png)
![4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4851155.png)
![2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4851156.png)